molecular formula C8H7ClO3S B1347621 4-Chlorophenylsulfinylacetic acid CAS No. 3996-47-2

4-Chlorophenylsulfinylacetic acid

Cat. No.: B1347621
CAS No.: 3996-47-2
M. Wt: 218.66 g/mol
InChI Key: BGQBJZGWNGYNEP-UHFFFAOYSA-N
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Description

4-Chlorophenylsulfinylacetic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfinylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenylsulfinylacetic acid typically involves the reaction of 4-chlorobenzene with sulfinylacetic acid under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistent quality. The process often includes steps such as purification and crystallization to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorophenylsulfinylacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the sulfinyl group to a sulfonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted phenylsulfinylacetic acids.

Scientific Research Applications

4-Chlorophenylsulfinylacetic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Chlorophenylsulfinylacetic acid exerts its effects involves interactions with specific molecular targets. The sulfinyl group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Chlorophenoxyacetic acid: Shares the chlorophenyl group but differs in the functional group attached to the phenyl ring.

    Phenylsulfinylacetic acid: Lacks the chlorine atom, leading to different chemical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfinylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-6-1-3-7(4-2-6)13(12)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQBJZGWNGYNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-47-2
Record name 4-Chlorophenylsulfinylacetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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